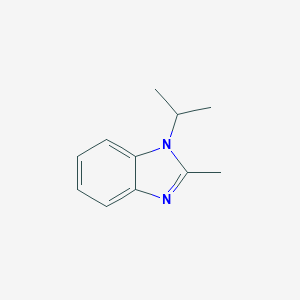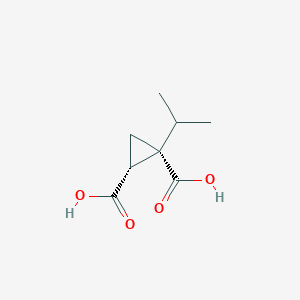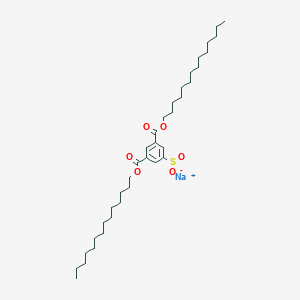
EC 407-720-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EC 407-720-8 is a synthetic organic compound with the molecular formula C36H61NaO6S and a molecular weight of 644.9 g/mol. This compound is characterized by its complex structure, which includes a benzene ring substituted with two tetradecyloxycarbonyl groups and a sulfinate group. It is primarily used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EC 407-720-8 typically involves the esterification of 3,5-dihydroxybenzenesulfonic acid with tetradecanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Esterification: 3,5-dihydroxybenzenesulfonic acid reacts with tetradecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
EC 407-720-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinate group to a sulfonic acid group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonic acid.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
EC 407-720-8 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of EC 407-720-8 involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific enzymes, modulating their activity and influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecylbenzenesulfonate: A widely used surfactant with a similar sulfonate group but different alkyl chain length.
Sodium 4-dodecylbenzenesulfonate: Another surfactant with a similar structure but different substitution pattern on the benzene ring.
Uniqueness
EC 407-720-8 is unique due to its dual tetradecyloxycarbonyl groups, which confer distinct amphiphilic properties. This makes it particularly effective in applications requiring strong surfactant properties and specific interactions with lipid membranes.
Propriétés
Numéro CAS |
155160-86-4 |
|---|---|
Formule moléculaire |
C36H61NaO6S |
Poids moléculaire |
644.9 g/mol |
Nom IUPAC |
sodium;3,5-bis(tetradecoxycarbonyl)benzenesulfinate |
InChI |
InChI=1S/C36H62O6S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-35(37)32-29-33(31-34(30-32)43(39)40)36(38)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h29-31H,3-28H2,1-2H3,(H,39,40);/q;+1/p-1 |
Clé InChI |
XFTDZWCQVOEWCC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+] |
SMILES isomérique |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+] |
| 155160-86-4 | |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
sodium 3,5-bis(tetradecyloxycarbonyl)benzenesulfinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



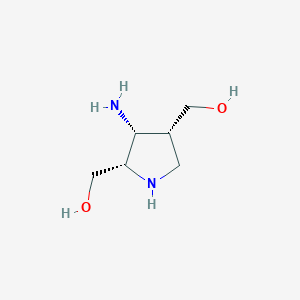


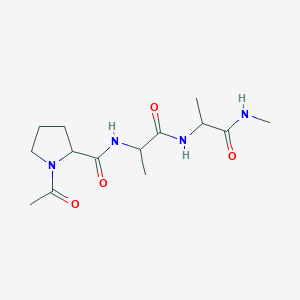
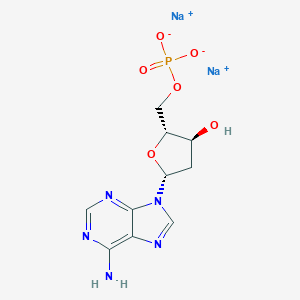
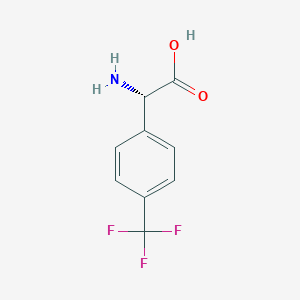
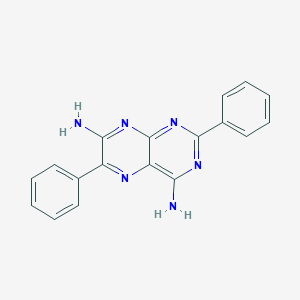
![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)



